2-Chloropropionitrile
Description
Contextual Significance in Organic Chemistry Research
2-Chloropropionitrile (B155132) (C₃H₄ClN) is a versatile building block in organic synthesis, primarily due to its reactive nitrile and chloro functional groups. ontosight.ai The presence of a chlorine atom on the carbon adjacent to the nitrile group makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities. This reactivity is fundamental to its role as a precursor or intermediate in the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications. ontosight.airesearchgate.net
The nitrile group can be readily transformed into other valuable functional groups such as carboxylic acids, amides, or amines, further expanding its synthetic utility. ontosight.ai Moreover, this compound is a chiral molecule, existing as a pair of non-superimposable mirror images or enantiomers. ontosight.ai This chirality is of particular interest in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule, a crucial aspect in the development of many biologically active compounds.
Beyond its role as a synthetic intermediate, this compound has been investigated as an initiator in polymerization reactions. chemicalbook.com Specifically, it has been employed in atom-transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and low dispersity.
Historical Overview of Research on this compound
Early research on this compound and its derivatives often focused on fundamental synthesis methods. For instance, initial protocols for creating related compounds involved reactions with thiourea (B124793) and acrylonitrile (B1666552) derivatives. However, these early methods, which sometimes utilized refluxing solvents, presented challenges in terms of reproducibility and safety due to the potential for exothermic reactions.
Over time, research has led to the development of safer and more scalable synthesis protocols. Modern methods include the catalytic chlorination of propionitrile (B127096), where catalysts like perlite (B1173460) or activated carbon can achieve high yields. Another significant advancement is the two-stage process involving the reaction of lactonitrile (B165350) with a chlorinating agent derived from phosgene (B1210022), diphosgene, or triphosgene, a method particularly useful in the agrochemical industry. google.comgoogle.com
In recent decades, the focus of research has expanded to explore the chiroptical properties of this compound. Studies have investigated the optical rotatory dispersion (ORD) of its enantiomers in various solvents and in the gas phase. researchgate.net Advanced spectroscopic techniques, such as Raman optical activity (ROA) and vibrational circular dichroism (VCD), have been employed to study its molecular structure, intermolecular interactions, and conformational flexibility in detail. cas.czacs.orgnih.gov This contemporary research provides deeper insights into the fundamental properties of this important chiral molecule.
Research Findings and Data
Physical and Chemical Properties
This compound is a liquid at room temperature with a characteristic acrid odor. researchgate.netchemicalbook.com Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN | ontosight.aiechemi.com |
| Molecular Weight | 89.52 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 120-122 °C | chemicalbook.comsigmaaldrich.com |
| Density | 1.012 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.413 | chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | ontosight.ai |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are outlined below.
| Spectroscopic Technique | Key Findings | Source |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. | chemicalbook.com |
| ¹³C NMR | The carbon NMR spectrum reveals the different carbon environments within the molecule. | |
| Infrared (IR) Spectroscopy | IR spectroscopy can identify the characteristic stretching frequencies of the C-Cl and C≡N bonds. | |
| Raman Optical Activity (ROA) | ROA studies have provided detailed insights into the vibrational modes, including intermolecular vibrations and the bending of the CCN group. Unexpectedly strong ROA signals have been observed in the low-frequency region (40–150 cm⁻¹). | cas.czacs.orgnih.gov |
| Vibrational Circular Dichroism (VCD) | VCD, in conjunction with ROA, has been used to analyze the chiroptical properties and conformational states of the molecule. | cas.czacs.org |
Synthetic Applications
This compound is a valuable reagent in a variety of organic transformations.
| Reaction Type | Description | Source |
| Nucleophilic Substitution | The chlorine atom can be displaced by various nucleophiles, such as amines, to form new carbon-nitrogen bonds. | |
| Polymerization Initiator | It serves as an initiator in single-pot atom-transfer radical polymerization (ATRP) under microwave irradiation for the synthesis of polymers like polyacrylonitrile (B21495). | chemicalbook.comsigmaaldrich.com |
| Synthesis of Heterocycles | It is used in the synthesis of nitrile-functionalized methimazole-based ionic liquids. | chemicalbook.comsigmaaldrich.comsigmaaldrich.comdeakin.edu.au |
| Synthesis of Natural Products | It has been utilized in the synthesis of the neurotoxin (+)- and (-)-anatoxin. | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYPRPPXRWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030864 | |
| Record name | (+/-)-2-Chloropropionitrile | |
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Molecular Weight |
89.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-17-0, 70886-58-7 | |
| Record name | Propanenitrile, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-chloro-, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70886-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-2-Chloropropiononitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-2-Chloropropionitrile | |
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| Record name | 2-chloropropionitrile | |
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| Record name | (+)-2-chloropropiononitrile | |
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Synthetic Methodologies for 2 Chloropropionitrile
Chiral Synthesis of 2-Chloropropionitrile (B155132) and its Enantiomers
The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry dictates biological activity or chemical reactivity. Methodologies in this area focus on transferring chirality from a readily available chiral starting material to the final product.
A key strategy for the enantioselective preparation of this compound involves the use of chiral amino acids, such as alanine (B10760859), as starting materials. Research has demonstrated the successful synthesis of (S)-(-)-2-chloropropionitrile commencing from the naturally occurring amino acid (S)-(+)-alanine. This approach leverages the inherent chirality of the starting material to produce an optically active product.
Another documented method involves a diazotization reaction. In this process, L-alanine is dissolved in a hydrochloric acid solution and treated with a sodium nitrite (B80452) solution at low temperatures (0-5 °C). This reaction converts the amino group into a chloro group while preserving the original stereochemistry of the chiral center, yielding L-2-chloropropionic acid. This acid can then be converted to the corresponding nitrile, this compound, through established chemical transformations, thereby retaining the chirality derived from the initial L-alanine.
The use of alanine derivatives, such as (R)- and (S)-alaninol, has also been reported as a starting point for the asymmetric synthesis of chiral molecules, underscoring the utility of the alanine scaffold in producing enantiomerically pure compounds.
Stereochemical control is the cornerstone of chiral synthesis, ensuring that the desired three-dimensional arrangement of atoms in the product is achieved with high fidelity. When starting with a chiral precursor like (S)-alanine, the synthetic route must proceed through reactions that maintain the integrity of the stereocenter.
| Chiral Synthesis Overview | |
| Chiral Precursor | (S)-(+)-Alanine |
| Key Reaction Type | Diazotization |
| Intermediate | L-2-chloropropionic acid |
| Final Product | (S)-(-)-2-chloropropionitrile |
| Stereochemical Outcome | Retention of configuration |
Classical and Modern Synthetic Routes
Beyond chiral-specific methods, several classical and modern synthetic routes are employed for the production of racemic this compound.
The reaction involving phosgene (B1210022) or its derivatives represents a viable pathway for synthesizing this compound from lactonitrile (B165350). One method involves a two-stage process where a chlorinating agent is first formed from phosgene, which then reacts with lactonitrile to yield the final product. A related process describes the reaction of alkyl lactates, which are esters derived from lactonitrile, with phosgene. This reaction forms a chloroformate intermediate, which subsequently decomposes in the presence of a tertiary base, such as pyridine (B92270), to yield the corresponding alkyl 2-chloropropionate. This ester can then be converted to this compound.
A widely documented and efficient method for preparing this compound is the reaction of lactonitrile with thionyl chloride. google.com This reaction effectively replaces the hydroxyl group of lactonitrile with a chlorine atom. To achieve high yields and manage reaction byproducts, the process is typically carried out in the presence of a base and a suitable solvent. google.com
In a preferred embodiment of this method, lactonitrile is reacted with a slight excess of thionyl chloride (at least 1.2 molar equivalents) in dichloromethane (B109758) as the solvent. google.com A trialkylamine, such as triethylamine, is added to neutralize the hydrogen chloride gas produced during the reaction. google.com Conducting the reaction at reflux temperatures can lead to an isolated yield as high as 90% after purification by distillation. google.com This represents a significant improvement over earlier methods that used pyridine and resulted in thick slurries and lower yields of around 50%. google.com
| Reaction with Thionyl Chloride | |
| Reactant | Lactonitrile |
| Reagent | Thionyl Chloride (SOCl₂) |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Yield | 90% google.com |
The formation of nitriles via nucleophilic substitution is a fundamental transformation in organic synthesis. This method involves the reaction of a suitable alkyl halide with a cyanide salt, where the cyanide ion acts as a nucleophile. To synthesize this compound via this route, a precursor such as 1,1-dichloroethane (B41102) would be required.
The reaction is typically an Sₙ2 (bimolecular nucleophilic substitution) process, where the cyanide ion displaces one of the chloride ions. Standard conditions involve heating the alkyl halide under reflux with a solution of sodium cyanide or potassium cyanide in an ethanol (B145695) solvent. The use of an alcoholic solvent is important, as the presence of water can lead to the formation of alcohol byproducts. While this method is effective for primary and secondary alkyl halides, yields can be moderate for secondary halides. Modern variations of this reaction exist, including nickel-catalyzed cyanations that can proceed under different conditions.
Dehydration of Primary Amides
The synthesis of nitriles through the dehydration of primary amides is a fundamental and widely utilized transformation in organic chemistry. This process involves the elimination of a water molecule from a primary amide to form the corresponding nitrile. Various dehydrating agents can accomplish this conversion, ranging from acidic reagents to milder, more specialized systems.
A common and effective method for the dehydration of primary amides is the use of thionyl chloride (SOCl₂). youtube.com This reagent readily reacts with the amide to facilitate the elimination of water. The general reaction involves treating the primary amide, in this case, 2-chloropropionamide (B1208399), with thionyl chloride, often in an inert solvent. The reaction proceeds to yield this compound along with sulfur dioxide and hydrogen chloride as byproducts.
Other potent dehydrating agents such as phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are also frequently employed for this type of transformation. youtube.com These reagents are particularly effective for amides that may be resistant to milder conditions. The choice of dehydrating agent and reaction conditions can be optimized based on the specific substrate and desired yield.
While the direct dehydration of 2-chloropropionamide is a viable synthetic route based on established chemical principles, alternative syntheses of this compound have also been developed. One notable method involves the reaction of lactonitrile with thionyl chloride in the presence of a base like pyridine or a trialkylamine. google.com This process converts the hydroxyl group of the cyanohydrin into a chloro group, directly yielding this compound. google.com
The following table summarizes common dehydrating agents used for the conversion of primary amides to nitriles, a reaction applicable to the synthesis of this compound.
| Dehydrating Agent | Formula | Common Conditions |
| Thionyl Chloride | SOCl₂ | Often used with a base (e.g., pyridine) in an inert solvent |
| Phosphorus Pentoxide | P₂O₅ | Typically requires heating |
| Phosphorus Oxychloride | POCl₃ | Often requires elevated temperatures |
Synthetic Modifications and Derivatization Strategies
This compound is a versatile bifunctional molecule, containing both a reactive nitrile group and a secondary alkyl chloride. This combination of functional groups allows it to serve as a valuable building block for a variety of synthetic modifications and derivatization strategies.
The presence of the chlorine atom makes this compound an effective initiator in controlled radical polymerization techniques. Specifically, it has been utilized as an initiator for the single-pot atom-transfer radical polymerization (ATRP) of acrylonitrile (B1666552) under microwave irradiation to produce polyacrylonitrile (B21495). sigmaaldrich.comsigmaaldrich.com In this role, the carbon-chlorine bond is homolytically cleaved to generate a radical that initiates the polymerization process.
Furthermore, this compound serves as a precursor in the synthesis of more complex molecules and heterocyclic systems. Its utility has been demonstrated in the synthesis of:
Nitrile-functionalized methimazole-based ionic liquids : The electrophilic nature of the carbon bearing the chlorine allows for nucleophilic substitution reactions to introduce the propionitrile (B127096) moiety onto other molecules. sigmaaldrich.comsigmaaldrich.com
(+)- and (-)-Anatoxin-a : This potent neurotoxin's synthesis has utilized this compound as a key starting material, highlighting its importance in the construction of complex natural products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The nitrile group itself can undergo a range of chemical transformations, which are useful for both synthesis and analytical derivatization. libretexts.org These reactions include:
Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid or 2-chloropropionamide, respectively. youtube.comresearchgate.net This conversion to a carboxylic acid or amide can be useful for modifying the compound's properties or for further synthetic steps.
Reduction : The nitrile group can be reduced to a primary amine (2-chloro-1-propylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com
Organometallic Addition : Grignard reagents can add to the nitrile carbon, which after acidic workup, can lead to the formation of ketones. youtube.com
These transformations are not only synthetically useful but also form the basis for derivatization strategies aimed at enhancing analytical detection, for example, by introducing chromophores or other detectable tags. libretexts.org
The following table outlines key synthetic applications and modifications involving this compound.
| Reaction Type | Reagents/Conditions | Product Class | Application Example |
| Polymerization Initiation | Monomer (e.g., acrylonitrile), Catalyst | Polymer | Synthesis of polyacrylonitrile sigmaaldrich.com |
| Nucleophilic Substitution | Nucleophile (e.g., methimazole) | Substituted Propionitriles | Synthesis of ionic liquids sigmaaldrich.com |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acids / Amides | Functional group interconversion youtube.com |
| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | Primary Amines | Synthesis of amino compounds youtube.com |
Chemical Reactivity and Transformation Mechanisms of 2 Chloropropionitrile
Nucleophilic Reactions
The electron-deficient carbon atoms in both the nitrile group and the carbon-chlorine bond make 2-chloropropionitrile (B155132) susceptible to attack by a variety of nucleophiles.
Hydride Reduction Mechanisms
The nitrile group of this compound can be reduced to a primary amine, 2-aminopropanenitrile, using complex metal hydrides. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orguop.edu.pk
The mechanism involves a two-step nucleophilic addition of hydride ions (H⁻) from the reducing agent. dalalinstitute.com
First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the pi bonds of the carbon-nitrogen triple bond. This results in the formation of an intermediate imine anion.
Second Hydride Addition: A second hydride ion attacks the carbon of the imine intermediate, leading to the formation of a diamide (B1670390) salt.
Protonation: An aqueous or acidic workup protonates the resulting nitrogen anion to yield the final primary amine. libretexts.org
It is important to note that strong reducing agents like LiAlH₄ can potentially also reduce the carbon-chlorine bond, which may lead to side products. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. libretexts.org
Grignard Reagent Addition Mechanisms
Grignard reagents (R-MgX) react with this compound to produce ketones after a hydrolysis step. masterorganicchemistry.comchemistrysteps.com This reaction provides a powerful method for forming new carbon-carbon bonds.
The mechanism proceeds as follows:
Nucleophilic Addition: The highly nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine anion. youtube.com
Stability of Intermediate: This negatively charged imine intermediate is stable and does not react with a second molecule of the Grignard reagent. chemistrysteps.com
Hydrolysis: The reaction is completed by the addition of aqueous acid. The imine is first protonated to form an iminium ion, which is then attacked by water. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of a ketone. masterorganicchemistry.com
A potential side reaction involves the Grignard reagent reacting at the carbon-chlorine bond. The choice of reaction conditions and specific Grignard reagent can influence the outcome.
Hydrolysis Pathways (Acidic and Basic)
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The reaction proceeds through an amide intermediate. libretexts.org
Acidic Hydrolysis: When heated under reflux with a strong acid like hydrochloric acid (HCl), this compound is converted into 2-chloropropionic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org The mechanism involves the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The initially formed amide is subsequently hydrolyzed under the acidic conditions to the carboxylic acid.
Basic Hydrolysis: Heating this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the sodium salt of the carboxylic acid (sodium 2-chloropropionate) and ammonia gas. libretexts.org The mechanism is initiated by the attack of a hydroxide ion on the nitrile carbon. To obtain the free 2-chloropropionic acid, the resulting solution must be acidified in a separate step. libretexts.org
| Condition | Reagents | Initial Products | Final Product (after workup) |
|---|---|---|---|
| Acidic | Dilute HCl, Heat | 2-Chloropropionic acid, Ammonium chloride | 2-Chloropropionic acid |
| Basic | NaOH(aq), Heat | Sodium 2-chloropropionate, Ammonia | 2-Chloropropionic acid (after acidification) |
Reaction with Thiourea (B124793) for Thiouronium Salt Formation
This compound undergoes a nucleophilic substitution reaction with thiourea, where the sulfur atom acts as the nucleophile. This S-alkylation reaction involves the attack of the sulfur on the carbon atom bearing the chlorine, displacing the chloride ion. The product is a stable, crystalline S-(1-cyanoethyl)thiouronium salt. This reaction is analogous to the formation of other S-alkylthiouronium salts from alkyl halides and thiourea.
The reaction mechanism is a direct Sₙ2 displacement, where the lone pair of electrons on the sulfur atom of thiourea attacks the electrophilic carbon center bonded to the chlorine atom, forming a C-S bond and expelling the chloride as a leaving group.
Condensation with Aldehydes and Ketones (e.g., Glycidonitrile Formation)
In the presence of a strong base, this compound can be deprotonated at the α-carbon (the carbon atom bonded to both the chlorine and the nitrile group). The resulting carbanion is a potent nucleophile that can participate in condensation reactions with aldehydes and ketones, similar to an aldol-type reaction.
Carbanion Formation: A strong base removes the acidic α-proton from this compound to form a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
Protonation/Cyclization: This intermediate can be protonated during workup to yield a β-hydroxy-α-chloronitrile. Alternatively, under basic conditions, the newly formed alkoxide can displace the adjacent chlorine atom via an intramolecular Sₙ2 reaction. This cyclization results in the formation of an epoxide ring, yielding a glycidonitrile (an oxiranecarbonitrile).
| Reactant | Intermediate Product | Final Product (via cyclization) |
|---|---|---|
| Aldehyde (R-CHO) | β-hydroxy-α-chloronitrile | Glycidonitrile |
| Ketone (R-CO-R') | β-hydroxy-α-chloronitrile | Glycidonitrile |
Reactions Involving Halogen Displacement and Elimination
The chlorine atom in this compound is a leaving group, enabling both substitution and elimination reactions.
Halogen Displacement (Sₙ2): As a secondary alkyl halide, this compound is susceptible to Sₙ2 reactions with various nucleophiles. The reaction with thiourea (discussed in 3.1.4) is a prime example. Other strong nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), or iodide (I⁻), can displace the chloride ion to form new substituted propionitriles. The reaction rate and mechanism are influenced by the strength of the nucleophile, the solvent, and the temperature.
Elimination (E2): In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. The base abstracts a proton from the β-carbon (the methyl group), and in a concerted step, the C-Cl bond breaks, and a double bond forms between the α and β carbons. This elimination of hydrogen chloride (HCl) yields acrylonitrile (B1666552) (prop-2-enenitrile). wikipedia.org This reaction competes with Sₙ2 substitution, and the outcome can be controlled by the choice of base and reaction conditions. Strong, bulky bases favor elimination, whereas smaller, less-hindered bases may favor substitution.
Table of Compounds Mentioned
| Compound Name |
|---|
| 2-Aminopropanenitrile |
| 2-Chloropropionic acid |
| This compound |
| Acrylonitrile |
| Aldehyde |
| Ammonia |
| Ammonium chloride |
| Glycidonitrile |
| Grignard reagent |
| Ketone |
| Lithium aluminum hydride |
| Sodium 2-chloropropionate |
| Sodium borohydride |
| Thiourea |
| Thiouronium salt |
| β-hydroxy-α-chloronitrile |
Gas-Phase SN2 Reaction Mechanisms and Potential Energy Surfaces
The gas-phase bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. wikipedia.org For a compound like this compound, this reaction involves a nucleophile attacking the carbon atom bonded to the chlorine atom, which acts as the leaving group. utexas.edu In the gas phase, the potential energy surface (PES) for this type of reaction typically exhibits a double-well profile. nih.gov
This characteristic profile arises because the reactants—the nucleophile and this compound—first form a pre-reaction ion-dipole complex. researchgate.net This stable complex sits (B43327) in the first potential energy well. As the reaction proceeds, the system passes through a high-energy transition state before forming a post-reaction complex, which resides in the second potential energy well. nih.govresearchgate.net Finally, this second complex dissociates to yield the final products. The binding in these halide/nitrile complexes is understood as a mixture of hydrogen bonding and ion-dipole bonding. nih.gov
Computational studies, such as those using MP2/6-311++G//B3-LYP/6-311+G calculations, have shown excellent agreement with experimentally determined values for the stationary points on these potential energy surfaces for various nitriles, providing a reliable method for predicting values that are not available experimentally. nih.gov
Role of Intermediates and Transition States in Reactivity
The transition state represents the highest energy point along the reaction coordinate, located at the peak of the energy barrier between the two wells. libretexts.org It is a fleeting, high-energy arrangement where the nucleophile's bond to the carbon is partially formed, and the carbon-chlorine bond is partially broken. wikipedia.orgmasterorganicchemistry.com The carbon center at the transition state is pentacoordinate and has an approximately trigonal bipyramidal geometry. masterorganicchemistry.com The stability of this transition state is a critical factor determining the reaction rate. libretexts.org Factors such as steric hindrance around the reaction center can destabilize the transition state, increase the activation energy, and consequently slow down the reaction. libretexts.orgmasterorganicchemistry.com
| Feature | Description | Role in SN2 Reaction |
| Intermediate | A stable species formed in a potential energy well along the reaction pathway. | Represents the pre-reaction (nucleophile + substrate) and post-reaction (product + leaving group) complexes. |
| Transition State | The highest energy point on the reaction coordinate, representing a state of maximum instability. | The energy barrier that must be overcome for the reaction to proceed; determines the reaction rate. |
Thermal and Chemical Instability Mechanisms
While specific studies on the thermal decomposition of this compound are limited, the behavior of analogous compounds provides significant insight. For instance, the thermal decomposition of 2-chloropropene (B1346963) has been studied extensively. rsc.orgnist.gov Experiments conducted in single-pulse shock tubes show that at high temperatures (1100 to 1250 K), 2-chloropropene decomposes exclusively via the unimolecular elimination of hydrogen chloride (HCl). rsc.orgnist.gov This process, known as dehydrohalogenation, results in the formation of propyne (B1212725) and allene. rsc.org
The reaction can be represented as: CH₂=C(Cl)CH₃ → Propyne/Allene + HCl
Theoretical studies on this reaction confirm that the formation of propyne is the predominant pathway. conicet.gov.ar The process is endothermic, with calculated activation energies around 67-68 kcal/mol. conicet.gov.ar While many decomposition reactions are exothermic, this specific type of elimination reaction requires a significant energy input to overcome the activation barrier.
The primary mechanism for hydrogen chloride release from chlorinated hydrocarbons like this compound at elevated temperatures is 1,2-elimination. nist.gov In this unimolecular process, a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine atom is eliminated along with the chlorine atom, forming a stable HCl molecule and an unsaturated organic product.
For 2-chloropropene, this mechanism is well-established. rsc.orgnist.gov The high-pressure rate expression for the decomposition of 2-chloropropene to propyne/allene and HCl in the temperature range of 1100 to 1250 K is given by: k(2-ClC₃H₅ → propyne/allene + HCl) = 10¹⁴.⁸ exp(-34200K/T) s⁻¹ rsc.orgnist.gov
This reaction demonstrates a clear pathway for the release of HCl gas upon heating. This behavior is a general characteristic of many chlorinated organic compounds, which can pose challenges in high-temperature industrial processes. aiha.orgcsb.gov
Kinetic Data for the Thermal Decomposition of 2-Chloropropene
| Temperature Range (K) | Pressure Range (kPa) | Products | Propyne to Allene Ratio |
| 1100 - 1250 | 150 - 800 | Propyne, Allene, HCl | 1.6 |
| Data from single-pulse shock tube experiments. rsc.orgnist.gov |
Reactions as a Precursor to α,β-Unsaturated Isocyanates and Pyrimidines
The bifunctional nature of this compound, possessing both an electrophilic carbon center and a nitrile group, makes it a potential precursor for synthesizing more complex molecules, including heterocycles like pyrimidines.
The nitrile group (–C≡N) is a versatile functional group that can participate in various cyclization reactions to form nitrogen-containing rings. wikipedia.org One established method for pyrimidine (B1678525) synthesis involves the direct condensation of amides with nitriles. nih.gov This reaction proceeds through the activation of the amide, followed by nucleophilic addition of the nitrile group and subsequent annulation (ring formation) to yield the pyrimidine product. nih.gov While this specific reaction uses an amide partner, it highlights the general reactivity of the nitrile group in forming the pyrimidine core.
Furthermore, the synthesis of pyrimidines can be achieved through multicomponent reactions where a nitrile provides one of the nitrogen atoms and an adjacent carbon for the heterocyclic ring. creative-proteomics.comnih.gov Given that this compound contains a reactive nitrile group, it can be considered a plausible substrate for such synthetic strategies, contributing its C-CN fragment to the construction of a pyrimidine ring system.
Spectroscopic Characterization and Structural Elucidation of 2 Chloropropionitrile
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides detailed information about the conformational states, intermolecular interactions, and molecular flexibility of chiral molecules. For 2-chloropropionitrile (B155132), techniques such as Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) have been particularly insightful. These methods are sensitive to chirality and offer a higher degree of structural detail compared to conventional vibrational spectroscopy.
Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. It is a powerful technique for determining the absolute configuration and studying the solution-state conformations of chiral molecules.
Recent studies on this compound have revealed unexpectedly strong ROA signals in the low-frequency region of the spectrum, specifically between 40 and 150 cm⁻¹. fda.gov This spectral region is typically associated with intermolecular vibrations, which are the collective motions of molecules in the liquid state. The observation of strong ROA in this region for neat this compound indicates a significant degree of local ordering and intermolecular interaction.
Combined molecular dynamics (MD) and density functional theory (DFT) simulations have been employed to interpret these low-frequency vibrations. fda.gov The simulations suggest that these signals arise from the collective motions of the molecules, influenced by both molecular flexibility and solute-solute interactions. fda.gov This approach, which averages spectra from partially optimized MD clusters, has proven effective for understanding the intermolecular vibrations of the liquid. fda.gov
Table 1: Experimental and Simulated Low-Frequency Vibrational Data for this compound
| Spectral Region (cm⁻¹) | Observation | Assignment |
| 40 - 150 | Strong ROA Signal | Intermolecular Vibrations |
Beyond the fundamental transitions, the vibrational spectrum of this compound also displays a series of overtone and combination bands, which have been observed for the first time in the region of ~1500–4000 cm⁻¹. fda.gov Overtone bands arise from transitions where the vibrational quantum number changes by more than one unit (e.g., v=0 to v=2), while combination bands result from the simultaneous excitation of two or more different fundamental vibrations.
The assignment of these bands in the ROA spectrum has been supported by quantum-chemical computations. fda.gov A second-order perturbation approach was able to reproduce the most prominent anharmonic features, allowing these spectral characteristics to be linked to the molecular structure. fda.gov The measurement and analysis of this broader vibrational range significantly extend the structural information that can be obtained, moving beyond the typical fundamental transition region. fda.gov
Table 2: Observed Overtone and Combination Band Region in this compound
| Spectral Region (cm⁻¹) | Band Type | Significance |
| ~1500 - 4000 | Overtone and Combination Bands | Provides extended structural information beyond fundamental vibrations. |
The shapes of the bands in the ROA spectrum, particularly in the low-frequency region, are directly correlated with the molecular structure and flexibility of this compound. fda.gov A detailed analysis has revealed a connection between the observed spectral shapes and the bending of the C-C≡N group. fda.gov This flexibility is a key aspect of the molecule's dynamic behavior in the liquid phase.
Furthermore, studies have investigated the temperature dependence of the specific rotation, which is influenced by low-frequency vibrational modes. A mixed mode at 224 cm⁻¹, involving both methyl torsion and C-C≡N bending, was identified as being responsible for this temperature dependence. nih.gov This highlights the importance of considering molecular flexibility and low-frequency modes when interpreting chiroptical properties.
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. Similar to ROA, VCD is an excellent tool for determining absolute configuration and studying molecular conformation in solution.
The band assignments derived from ROA studies of this compound have been confirmed through comparison with VCD and standard infrared absorption spectra. fda.gov This multi-technique approach, where experimental ROA and VCD data are compared with simulated spectra, provides a robust and reliable method for the structural elucidation of chiral molecules like this compound. fda.gov The consistency across these different spectroscopic methods strengthens the confidence in the structural and dynamic insights obtained.
Raman Optical Activity (ROA) Investigations
Electronic Spectroscopy Studies
Detailed experimental data or specific research findings regarding the electronic spectroscopy (e.g., UV-Vis absorption, electronic circular dichroism) of this compound were not available in the searched literature. While chiroptical properties like optical rotatory dispersion (ORD) have been studied, which relate to electronic transitions, specific electronic absorption spectra have not been detailed. nih.gov
Optical Rotatory Dispersion (ORD) Analysis
Optical Rotatory Dispersion (ORD) studies on (S)-(-)-2-chloropropionitrile, prepared from (S)-(+)-alanine, have revealed significant insights into its chiroptical properties. The ORD curves have been measured in both the gas phase and in various solvents. libretexts.org A notable difference was observed between the gas-phase value and the value extrapolated from solution data, highlighting the influence of intermolecular interactions on optical rotation. libretexts.org Specifically, a reaction field extrapolation of solution data suggested a specific rotation ([α]D) of -21°, whereas the directly measured gas-phase value was -8°. libretexts.org
Theoretical calculations using coupled-cluster and density-functional methods have been employed to determine the specific rotations of (S)-2-chloropropionitrile. The results from coupled-cluster calculations, using both length- and velocity-gauge representations of the electric-dipole operator, show excellent agreement with experimental gas-phase data obtained via cavity-ring-down polarimetry. nih.govcas.cz In contrast, specific rotations calculated using the B3LYP density functional were found to be approximately double the experimental values. nih.govdocbrown.info This discrepancy is attributed to the underestimation of electronic excitation energies and a corresponding overestimation of the rotational strengths by the DFT method. nih.gov
The specific rotation of this compound has been demonstrated to be dependent on temperature. In a study using ethylcyclohexane (B155913) as a solvent, the specific rotation was measured over a temperature range of 0°C to 100°C and showed a clear temperature-dependent trend. libretexts.org This variability indicates that the population of different conformational states or the vibrational averaging over low-frequency modes changes with temperature, thereby affecting the observed optical rotation. libretexts.org
The temperature dependence of the specific rotation is not primarily caused by the rotation of the methyl group, although this rotation does have a significant calculated effect on the specific rotation value itself. libretexts.org Instead, the observed temperature dependence is attributed to a low-frequency vibrational mode at 224 cm⁻¹. libretexts.org This mode is a complex mixture of the methyl torsion and the C-C≡N bending vibration. libretexts.org As temperature changes, the thermal population of the vibrational levels of this mode is altered, leading to the observed changes in the specific rotation. libretexts.org Further studies using Raman optical activity (ROA) spectroscopy have also detected unexpectedly strong signals in the low-frequency region (40-150 cm⁻¹), which were assigned to intermolecular vibrations, indicating that molecular flexibility and interactions, such as the bending of the CCN group, influence the chiroptical properties. chemicalbook.com
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides further details on the electronic structure of chiral molecules like this compound. study.com Theoretical calculations have been performed to determine the ECD rotational strengths for the six lowest-lying excited states of (S)-2-chloropropionitrile. nih.gov These calculations revealed that the signs of the rotational strengths vary among these excited states. nih.gov
| Excited State | Relative Rotational Strength (R) | Relative Contribution to Specific Rotation |
|---|---|---|
| 1st Excited State | R₁ | Negative |
| 2nd Excited State | 4 x R₁ | Negative (10x larger than 1st state's contribution) |
| Other Low-Lying States | Varies | Varies (Sign and Magnitude) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for confirming the covalent structure of this compound by probing the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) displays two distinct signals. A quartet is observed at approximately δ 5.27 ppm, corresponding to the single proton on the chiral carbon (CHCl). The multiplicity of this signal is due to spin-spin coupling with the three protons of the adjacent methyl group (n+1=4). A doublet appears at δ 1.77 ppm, which is assigned to the three protons of the methyl (CH₃) group. This signal is split into a doublet by the single proton on the adjacent chiral carbon (n+1=2). cas.cz
The ¹³C NMR spectrum provides further confirmation of the structure, showing three signals corresponding to the three carbon atoms in different chemical environments. The carbon of the nitrile group (CN) appears at δ 118.83 ppm. The chiral methine carbon (CHCl) resonates at δ 38.69 ppm, and the methyl carbon (CH₃) is observed at δ 20.91 ppm. cas.cz
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | CHCl | 5.27 | Quartet (q) | 7.0 |
| ¹H | CH₃ | 1.77 | Doublet (d) | 7.0 |
| ¹³C | CN | 118.83 | - | - |
| ¹³C | CHCl | 38.69 | - | - |
| ¹³C | CH₃ | 20.91 | - | - |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound, corroborating its molecular structure. The compound has a molecular formula of C₃H₄ClN, corresponding to a molecular weight of approximately 89.52 g/mol . oregonstate.edu High-resolution mass spectrometry (HRMS) provides a more precise mass, with a calculated value for the molecular ion [M]⁺• of 89.0032 and an experimentally determined value of 89.0028, confirming the elemental composition. cas.cz
In gas chromatography-mass spectrometry (GC-MS) analysis, the fragmentation pattern gives insight into the molecule's stability and bond strengths. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the M+2 peak appears with an intensity of about one-third that of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for small organochlorine compounds include the loss of a chlorine radical or the cleavage of carbon-carbon bonds. For this compound, the mass spectrum shows prominent peaks at m/z values of 54, 28, and 26. nih.gov The peak at m/z 54 likely corresponds to the loss of a chlorine atom ([M-Cl]⁺). Other observed fragments can arise from the loss of the nitrile group or further fragmentation of the propyl backbone.
| Analysis | Parameter | Value |
|---|---|---|
| Molecular Ion | Formula | C₃H₄ClN |
| Calculated Exact Mass [M]⁺• | 89.0032 u | |
| Found Exact Mass [M]⁺• | 89.0028 u cas.cz | |
| GC-MS Fragmentation | Top Peak (m/z) | 28 nih.gov |
| 2nd Highest Peak (m/z) | 54 nih.gov | |
| 3rd Highest Peak (m/z) | 26 nih.gov |
Computational and Theoretical Chemistry Studies of 2 Chloropropionitrile
Quantum Chemical Calculation of Chiroptical Properties
The accurate prediction of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), from first principles is a challenging task for quantum chemistry. For (S)-2-chloropropionitrile, both high-level coupled-cluster and density-functional methods have been employed to determine its specific rotations and ECD rotational strengths.
Coupled-cluster (CC) theory is recognized as a highly accurate ab initio method for treating electron correlation. harvard.edursc.org Studies on (S)-2-chloropropionitrile have demonstrated that coupled-cluster specific rotations, when computed with basis sets of triple-ζ quality, show excellent agreement with gas-phase experimental data. acs.orgacs.org These calculations have been performed using both the length- and velocity-gauge representations of the electric-dipole operator. acs.orgnih.gov The coupled-cluster singles and doubles (CCSD) method, in particular, has been shown to capture a significant portion of the electron correlation effects necessary for accurate predictions. harvard.edu
Density Functional Theory (DFT) offers a computationally less expensive alternative to coupled-cluster methods for calculating chiroptical properties. However, the accuracy of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set.
For 2-chloropropionitrile (B155132), DFT calculations of specific rotation using the B3LYP functional with large basis sets of quadruple-ζ quality have been found to overestimate the experimental values by approximately a factor of two. acs.orgnih.gov This discrepancy is attributed to both an underestimation of electronic excitation energies and a concurrent overestimation of the corresponding ECD rotational strengths. acs.orgnih.gov While some earlier studies reported good agreement with experiment using double-ζ-quality basis sets that included electric-field-dependent functions, later work with near basis-set limit calculations suggests this earlier agreement might have been fortuitous. acs.orgnih.govnih.gov The quality of the basis set is a critical factor, and the inclusion of diffuse functions is important for an accurate description of the electronic properties relevant to optical activity. The choice of basis set can affect the calculated barrier heights for internal rotations, with polarized basis sets significantly impacting the results. rsc.org The incorporation of electron correlation is crucial and can alter calculated rotational barrier heights by as much as 1–2 kcal mol⁻¹. rsc.org
As mentioned, DFT methods, particularly with hybrid functionals like B3LYP, have shown a tendency to underestimate electronic excitation energies for this compound. acs.org This underestimation, combined with an overestimation of ECD rotational strengths, leads to the observed overestimation of the specific rotation. acs.orgnih.gov Furthermore, the sum-over-states (SOS) approach for calculating specific rotations has been found to be inadequate for this molecule, even when a large number of excited states (e.g., 100) are included in the summation. acs.orgnih.gov This indicates that a linear-response approach is necessary for reliable predictions of optical rotation.
Ab initio models, particularly coupled-cluster linear response theory, have shown encouraging results in computing the chiroptical properties of rigid chiral molecules like (S)-2-chloropropionitrile. acs.org The comparison between theoretical predictions and experimental data, especially from gas-phase measurements, serves as a stringent test for these models. acs.org The accuracy of these predictions is influenced by several factors, including the completeness of the basis set, the extent of electron correlation included in the calculation, zero-point vibrational corrections, and temperature effects. acs.org For this compound, the temperature dependence of its specific rotation has been observed experimentally and has been computationally linked to a low-frequency mode involving a mix of methyl torsion and C-C≡N bending, rather than just the rotation of the methyl group. nih.gov
The following table presents a summary of theoretical specific rotation values for (S)-2-chloropropionitrile calculated using different methods and basis sets, compared to experimental gas-phase data.
| Method | Basis Set | Calculated [α]D (deg) | Experimental [α]D (deg) |
| B3LYP | aug-cc-pVDZ (with field-dependent functions) | -8.1 | -8 |
| Coupled-Cluster | Triple-ζ quality | (Good agreement) | -8 |
| B3LYP | Quadruple-ζ quality | (Overestimated by ~2x) | -8 |
Note: The table is populated with qualitative and quantitative findings from the cited research. acs.orgnih.govnih.gov
Density Functional Theory (DFT) Approaches for Optical Activity
Molecular Dynamics and Conformational Analysis
While this compound is considered a relatively rigid molecule, it does possess conformational flexibility, primarily related to the torsion of the methyl group and bending of the C-C≡N group. nih.govcas.cz Combined molecular dynamics (MD) and DFT simulations have been employed to investigate the impact of these motions and intermolecular interactions on its vibrational optical activity. cas.cznih.gov These studies have been instrumental in assigning spectral features, particularly in the low-frequency region of the Raman optical activity (ROA) spectrum, to intermolecular vibrations. cas.cznih.gov
The conformational landscape of this compound has been explored by calculating the potential energy surface as a function of the key torsional and bending angles. cas.cz This analysis helps in understanding the molecular flexibility and its influence on the chiroptical properties. The temperature dependence of the specific rotation is a clear indication that molecular dynamics play a role in the observed properties. nih.gov By averaging spectral data from MD clusters, both molecular flexibility and solute-solvent interactions can be taken into account, providing a more complete theoretical description. cas.cz
Potential Energy Surface Calculations for Reaction Mechanisms
Potential energy surface (PES) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as transition states, which are saddle points on the surface that represent the energy barrier between reactants and products.
The study of reaction mechanisms through PES calculations typically involves locating the minimum energy path that connects reactants to products via a transition state. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Various computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to compute the energies of different molecular configurations and map out the PES. These calculations can provide detailed information on bond-breaking and bond-forming processes, the influence of substituents on reactivity, and the feasibility of different reaction pathways.
While these computational methodologies are widely applied across organic chemistry to study a variety of reaction types, including nucleophilic substitutions, eliminations, and cycloadditions, specific peer-reviewed studies focusing on the detailed potential energy surface calculations for reaction mechanisms involving this compound are not extensively available in the current body of scientific literature. Such studies would be valuable for understanding its reactivity, for instance, in nucleophilic substitution reactions at the chiral center or elimination reactions to form unsaturated nitriles.
Molecular Modeling and Electronic Structure Investigations
Molecular modeling and electronic structure investigations of this compound have provided valuable insights into its conformational preferences and chiroptical properties. A notable study by Wiberg et al. employed computational methods to understand the properties of (S)-(-)-2-chloropropionitrile. nih.gov
The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the aug-cc-pVDZ basis set. This level of theory is well-suited for calculating the geometries, energies, and spectroscopic properties of organic molecules.
Conformational Analysis:
Chiroptical Properties:
A significant focus of the computational investigation was the chiroptical properties of this compound, specifically its specific rotation. The calculated specific rotations were found to be in very good agreement with the measured gas-phase values. nih.gov This agreement validates the computational model and allows for a deeper understanding of the factors influencing the optical activity of the molecule.
The study revealed that the temperature dependence of the specific rotation is not primarily due to the rotation of the methyl group, but rather to a low-frequency vibrational mode at 224 cm⁻¹. This mode was identified as a mixed mode involving methyl torsion and C-C≡N bending. nih.gov This finding highlights the importance of considering vibrational effects in the accurate prediction of chiroptical properties.
The table below summarizes some of the key computational findings from the study by Wiberg et al. on (S)-(-)-2-chloropropionitrile. nih.gov
| Property | Computational Method | Calculated Value | Experimental Value |
| Specific Rotation ([α]D) | B3LYP/aug-cc-pVDZ | -21° (extrapolated) | -8° (gas phase) |
| Key Vibrational Mode | B3LYP/aug-cc-pVDZ | 224 cm⁻¹ | - |
These molecular modeling and electronic structure investigations provide a detailed picture of the conformational landscape and the origin of the chiroptical properties of this compound. The use of high-level computational methods allows for the interpretation of experimental observations and provides predictive power for related molecules.
Research Applications of 2 Chloropropionitrile in Chemical Synthesis
Role as an Intermediate in Fine Chemical Synthesis
As a reactive intermediate, 2-chloropropionitrile (B155132) is a foundational material in the production of fine chemicals. Its major applications are found in the synthesis of pharmaceuticals and in polymer research chemicalbook.com. The presence of both a chlorine atom and a nitrile group allows for a variety of chemical transformations, making it a valuable precursor for specialized molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1617-17-0 sigmaaldrich.com |
| Molecular Formula | C₃H₄ClN nih.gov |
| Molecular Weight | 89.52 g/mol sigmaaldrich.comnih.gov |
| Appearance | Colorless liquid sigmaaldrich.com |
| Boiling Point | 120-122 °C sigmaaldrich.com |
| Density | 1.012 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.413 sigmaaldrich.com |
| IUPAC Name | 2-chloropropanenitrile nih.gov |
In the field of agrochemistry, this compound is utilized as a starting material for the synthesis of various active compounds. It is particularly noted for its application in the synthesis of herbicides google.com. The compound serves as a key intermediate for producing agrochemical products, demonstrating its importance in developing new crop protection agents nbinno.com.
The utility of this compound extends to the pharmaceutical industry, where it functions as a key building block for creating complex organic molecules with potential therapeutic value chemicalbook.com. Research has demonstrated its role in the synthesis of specific bioactive compounds and pharmaceutical intermediates.
Notable examples of its application include:
Synthesis of (+)- and (-)-anatoxin : This potent neurotoxin is a valuable tool in neurological research, and this compound has been used as a component in its chemical synthesis sigmaaldrich.com.
Synthesis of methimazole-based ionic liquids : It was employed in the synthesis of nitrile-functionalized ionic liquids based on methimazole, a drug used to treat hyperthyroidism sigmaaldrich.com. This application highlights its role in modifying existing pharmaceutical compounds to create new chemical entities.
The use of chlorinated intermediates like this compound is a well-established strategy in drug discovery for the synthesis of active pharmaceutical ingredients (APIs) nbinno.comnih.gov.
This compound plays a specialized role in polymer chemistry, not as a traditional monomer that forms the repeating backbone of a polymer, but as an initiator that starts the polymerization process sigmaaldrich.com. An initiator is a substance that begins the chain reaction, allowing monomers to link together to form a polymer patsnap.com.
A specific research application for this compound is as an initiator for single-pot atom-transfer radical polymerization (ATRP) sigmaaldrich.com. In one study, it was used to initiate the polymerization of acrylonitrile (B1666552) under microwave irradiation to synthesize polyacrylonitrile (B21495) sigmaaldrich.com. This demonstrates its utility in advanced polymerization techniques for creating polymers with controlled structures and properties.
Derivatization for Novel Compound Discovery
Based on the available research, there is currently no specific information detailing the direct use of this compound for the synthesis of novel triazole or thiazole derivatives.
Information not available in the provided sources.
Information not available in the provided sources.
Formation of Nitrile-Functionalized Ionic Liquids
This compound serves as a key reactant in the synthesis of specialized ionic liquids (ILs) that incorporate a nitrile functional group. These nitrile-functionalized ILs are a class of compounds that exhibit the characteristic properties of ionic liquids, such as low volatility and high thermal stability, while the nitrile group provides an additional functional site for further chemical modifications or to influence the material's properties.
A notable example of this application is the synthesis of nitrile-functionalized methimazole-based ionic liquids. The synthesis process involves the alkylation of 2-mercapto-1-methylimidazole with this compound. This reaction is followed by an anion metathesis, typically with a lithium salt such as lithium bis(trifluoromethanesulfonyl)amide (LiNTf₂), to yield the final ionic liquid. This process has been reported to produce these specialized ionic liquids in high yields.
The incorporation of the nitrile group can significantly influence the properties of the resulting ionic liquid, such as reducing its viscosity, which is a desirable characteristic for many applications. These functionalized ionic liquids are explored for various uses, including as solvents and ligands in organic synthesis and for the extraction of metal ions from aqueous solutions.
Table 1: Synthesis of Nitrile-Functionalized Methimazole-Based Ionic Liquids
| Reactant 1 | Reactant 2 | Key Process | Product | Reported Yield |
| 2-mercapto-1-methylimidazole | This compound | Alkylation and Anion Metathesis | Nitrile-functionalized methimazole-based room temperature ionic liquids | 89-94% researchgate.net |
Advanced Materials Research Applications
This compound plays a significant role as a precursor and an initiator in the synthesis of polymers that are utilized in the development of advanced materials. Its application is particularly prominent in the production of polyacrylonitrile (PAN), a polymer that serves as the primary precursor for high-performance carbon fibers.
The synthesis of polyacrylonitrile is often achieved through radical polymerization, where this compound can be employed as an initiator. researchgate.netmdpi.com The properties of the resulting PAN, such as molecular weight and polydispersity, are critical for its subsequent processing into carbon fibers. The process of converting PAN to carbon fiber involves a stabilization step, where the polymer is heated in air, followed by a carbonization step at extremely high temperatures in an inert atmosphere. youtube.com This process removes non-carbon elements, resulting in a fiber with high strength and stiffness. youtube.com These carbon fibers are integral components in advanced composites for aerospace, automotive, and sporting goods industries. youtube.com
Beyond its role in carbon fiber production, polyacrylonitrile synthesized using this compound is also explored for other advanced applications. PAN can be blended with other polymers to create materials with enhanced properties. researchgate.net Furthermore, research into functional polymers for applications in optoelectronics, such as in photovoltaics and light-emitting diodes, represents another area where precise polymer synthesis, potentially initiated by compounds like this compound, is crucial. The development of advanced polymer composites, where a polymer matrix is reinforced with various fibers or particles, also relies on the availability of high-purity and well-defined polymers. mdpi.comresearchgate.net
Table 2: Applications of this compound in Advanced Materials
| Application Area | Role of this compound | Intermediate Product | Final Advanced Material | Key Properties of Final Material |
| Aerospace Composites | Initiator | Polyacrylonitrile (PAN) | Carbon Fiber | High strength-to-weight ratio, high stiffness youtube.com |
| Automotive Components | Initiator | Polyacrylonitrile (PAN) | Carbon Fiber Reinforced Polymers | Lightweight, durable youtube.com |
| Functional Polymers | Initiator | Polyacrylonitrile and other polymers | Polymers for Optoelectronics | Tailored electronic and optical properties |
| Polymer Composites | Initiator | Polyacrylonitrile (PAN) | PAN-based composites | Enhanced mechanical and thermal properties nih.gov |
Environmental Chemistry and Degradation Pathways of 2 Chloropropionitrile
Formation as a Degradation Intermediate of Other Halogenated Nitriles
While 2-chloropropionitrile (B155132) is utilized in chemical synthesis, its environmental occurrence could potentially arise from the degradation of larger, more complex halogenated nitriles. Research on the environmental breakdown of various pesticides and industrial chemicals containing nitrile and chlorinated alkyl groups is ongoing. However, specific studies identifying this compound as a direct intermediate from the degradation of other halogenated nitriles are not extensively documented in publicly available scientific literature. It is plausible that larger molecules with a this compound substructure could yield this compound through partial degradation, but specific precursor compounds and reaction pathways have yet to be fully elucidated.
Chemical Degradation Kinetics and Mechanisms
The chemical degradation of this compound in the environment is expected to proceed through several pathways, primarily driven by oxidation and hydrolysis. The presence of both a chlorine atom and a nitrile group on adjacent carbons influences its reactivity.
The degradation process is initiated by the photolysis of the persulfate ion (S₂O₈²⁻) to form sulfate (B86663) radicals:
S₂O₈²⁻ + hv → 2SO₄•⁻
These sulfate radicals can then attack this compound, leading to its degradation. The reaction likely proceeds through hydrogen abstraction or electron transfer, initiating a cascade of reactions that break down the molecule. The degradation rate is expected to follow pseudo-first-order kinetics, with the rate constant being dependent on the initial concentrations of this compound and persulfate, as well as the UV intensity. montclair.edu
Table 1: Expected Factors Influencing UV/Persulfate Oxidation of this compound
| Parameter | Expected Effect on Degradation Rate | Rationale |
|---|---|---|
| Persulfate Concentration | Increase | Higher concentration leads to greater generation of sulfate radicals. montclair.edu |
| UV Intensity | Increase | Higher intensity increases the rate of persulfate photolysis. |
| pH | Variable | pH can influence the speciation of radicals and the surface charge of the molecule. |
| Natural Organic Matter (NOM) | Decrease | NOM can scavenge sulfate radicals, reducing the efficiency of the process. |
Nucleophilic Attack (Hydrolysis): this compound can undergo nucleophilic substitution reactions, particularly hydrolysis, where water or hydroxide (B78521) ions act as nucleophiles. quora.com The chlorine atom can be displaced by a hydroxyl group to form 2-hydroxypropionitrile. The nitrile group itself is also susceptible to hydrolysis, especially under acidic or basic conditions, which would convert it to a carboxylic acid (propanoic acid) or a carboxylate salt and ammonia (B1221849). libretexts.orgsavemyexams.com The hydrolysis of the nitrile group typically proceeds in two stages: first to an amide (2-chloropropionamide) and then to the carboxylic acid (2-chloropropanoic acid). researchgate.net
Hydroxyl Radical Oxidation: In the atmosphere and in aqueous environments where AOPs are at play, the hydroxyl radical (•OH) is a key oxidant. witpress.com The reaction of •OH with this compound is expected to be a significant degradation pathway. The rate of this reaction is determined by a bimolecular rate coefficient. witpress.com The hydroxyl radical can initiate degradation by abstracting a hydrogen atom from the molecule, leading to the formation of an organic radical that can subsequently react with oxygen to form peroxy radicals and undergo further degradation. nih.gov
Dechlorination is a critical step in the detoxification of chlorinated organic compounds. For this compound, this can occur through several mechanisms:
Hydrolytic Dechlorination: As mentioned above, nucleophilic substitution by water or hydroxide can replace the chlorine atom with a hydroxyl group.
Reductive Dechlorination: Under anaerobic conditions, microorganisms can mediate the reductive dechlorination of chlorinated compounds. nih.gov This process involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this would lead to the formation of propionitrile (B127096).
Oxidative Dechlorination: During oxidation processes like UV/persulfate, the attack by radicals can lead to the cleavage of the carbon-chlorine bond, releasing chloride ions into the solution.
The byproducts of this compound degradation will depend on the specific pathway.
Table 2: Potential Degradation Byproducts of this compound
| Degradation Pathway | Potential Byproducts |
|---|---|
| Hydrolysis | 2-Hydroxypropionitrile, 2-Chloropropionamide (B1208399), 2-Chloropropanoic Acid, Propanoic Acid, Ammonium (B1175870), Chloride |
| Oxidation (UV/PS, •OH) | Propionitrile, Acetic Acid, Formic Acid, Carbon Dioxide, Water, Chloride, Nitrate |
| Reductive Dechlorination | Propionitrile, Chloride |
Photochemical and Biotic Degradation Potential
Photochemical Degradation: Direct photolysis of this compound may occur if it absorbs light in the environmentally relevant UV spectrum. The presence of the C-Cl bond suggests that photodegradation is a plausible pathway, as this bond can be susceptible to cleavage upon absorption of UV radiation. gla.ac.uk However, the rate and significance of direct photolysis in the environment would depend on factors like the presence of photosensitizers in the water, such as dissolved organic matter. who.int
Fate and Transport Considerations in Environmental Matrices
The fate and transport of this compound in the environment are dictated by its physical and chemical properties and the characteristics of the environmental matrix.
Table 3: Physicochemical Properties of this compound and Environmental Fate Implications
| Property | Value | Implication for Fate and Transport |
|---|---|---|
| Molecular Formula | C₃H₄ClN fda.gov | - |
| Molecular Weight | 89.52 g/mol fda.gov | - |
| Water Solubility | Data not readily available, but likely moderate | Potential for leaching into groundwater and transport in surface waters. |
| Vapor Pressure | Data not readily available | Influences the rate of volatilization from soil and water surfaces. |
| Henry's Law Constant | Data not readily available | Determines the partitioning between air and water phases. |
In Air: If released into the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. nih.gov Its atmospheric lifetime will be determined by the rate of this reaction.
In Water: In aquatic systems, it will be subject to hydrolysis, oxidation by radicals, and potentially direct photolysis and biodegradation. Its persistence will be a function of the rates of these competing processes. nih.gov
In Soil: When released to soil, this compound may volatilize from the soil surface, leach into the subsurface, or be degraded. Its mobility in soil will be influenced by its water solubility and its tendency to adsorb to soil organic carbon. Biodegradation is expected to be a significant removal process in soil environments. mdpi.com
Q & A
Q. What are the critical safety considerations when synthesizing derivatives of 2-chloropropionitrile in exothermic reactions?
When handling reactions involving this compound (e.g., synthesis of 2-cyanoethylthiouronium hydrochloride), strict temperature control and dilution strategies are essential to manage exothermicity. For example, prior methods using thiourea and this compound at reflux led to irreproducible and unsafe outcomes due to uncontrolled heat release . A scalable protocol involves gradual reagent addition under argon, coupled with ice-bath cooling and real-time temperature monitoring. Waste disposal must follow guidelines such as Prudent Practices in the Laboratory (National Academies Press, 1995), including Clorox-based decontamination .
Q. How can researchers validate the purity and structural identity of this compound-derived compounds?
Use a combination of analytical techniques:
- GC-MS : For volatile intermediates (e.g., 3,3'-dithiobispropionitrile), retention time (tR = 17.14 min) and mass fragmentation (172 amu) confirm identity .
- NMR spectroscopy : Key signals include δ<sup>1</sup>H 2.82–2.94 (methylene protons adjacent to nitrile) and δ<sup>13</sup>C 117.7 ppm (C≡N) .
- IR spectroscopy : A nitrile stretch at ~2239 cm<sup>-1</sup> and C-Cl absorption near 700–800 cm<sup>-1</sup> are diagnostic .
Advanced Research Questions
Q. How do solvent and temperature effects influence the chiroptical properties of this compound enantiomers?
(S)-(-)-2-Chloropropionitrile exhibits solvent-dependent optical rotation (ORD). For instance:
- In ethylcyclohexane, [α]D varies linearly with temperature (0–100°C) due to a low-frequency vibrational mode (224 cm<sup>-1</sup>) involving methyl torsion and C-C≡N bending .
- Acetonitrile (CH3CN) approximates gas-phase [α]D (-8°), while polar solvents like CH2Cl2 deviate significantly . Methodological Insight: Employ B3LYP/aug-cc-pVDZ computational models with electric field corrections to reconcile gas-phase and solution data .
Q. What experimental and computational strategies resolve contradictions in optical rotation data across studies?
Discrepancies often arise from solvent polarity and measurement protocols. For example:
- Gas-phase extrapolation via reaction field models predicts [α]D = -21°, conflicting with direct gas-phase measurements (-8°) .
- Validate using hybrid QM/MM simulations that account for solvent-solute interactions (e.g., PCM models for CH3CN vs. CH2Cl2) . Recommendation: Standardize solvent choices (e.g., CH3CN for near-gas-phase behavior) and report temperature explicitly .
Q. How can researchers design reproducible protocols for this compound-based ionic liquid synthesis?
- Alkylation : React 2-mercapto-1-methylimidazole with this compound under inert atmosphere (Ar/N2) to form S-alkyl methimazole chlorides .
- Anion metathesis : Use LiNTf2 (lithium bis(trifluoromethanesulfonyl)imide) to generate room-temperature ionic liquids (RTILs). Monitor reaction progress via <sup>19</sup>F NMR for anion exchange efficiency .
- Reproducibility : Pre-cool reagents to -78°C to mitigate side reactions and document stoichiometry deviations ≥5% .
Q. What vibrational and electronic factors contribute to the temperature-dependent specific rotation of this compound?
The temperature dependence arises from a low-frequency mode (224 cm<sup>-1</sup>) that mixes methyl torsion and nitrile bending. This mode alters the Boltzmann population of conformers, affecting [α]D. Computational analysis at the B3LYP/aug-cc-pVDZ level with anharmonic corrections replicates experimental trends .
Methodological Best Practices
- Data Reporting : Adhere to metric units (e.g., kPa for vapor pressure ) and justify significant figures beyond three decimal places .
- Ethical Compliance : For studies involving hazardous waste, cite disposal protocols (e.g., Prudent Practices in the Laboratory) and institutional ethics approvals .
- Computational Validation : Cross-check optical rotation predictions with solvent-implicit (gas-phase) and solvent-explicit (PCM) models to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
